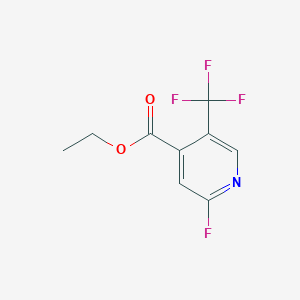

Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate

描述

Nomenclature and Classification

Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate is a fluorinated heterocyclic compound belonging to the pyridinecarboxylate ester family. Its systematic IUPAC name is ethyl 2-fluoro-5-(trifluoromethyl)pyridine-4-carboxylate , reflecting its substitution pattern: a fluorine atom at position 2, a trifluoromethyl group at position 5, and an ethyl ester at position 4 of the pyridine ring. Common synonyms include This compound and 2-fluoro-5-(trifluoromethyl)isonicotinic acid ethyl ester.

The compound is classified as:

- A fluorinated isonicotinate ester , due to its esterified carboxyl group and fluorine-containing substituents.

- A polyhalogenated pyridine derivative , featuring both fluorine and trifluoromethyl groups.

Chemical Abstract Service (CAS) Registry Information

The CAS Registry Number for this compound is 1227579-21-6 . This identifier is critical for unambiguous referencing in chemical databases and regulatory frameworks. The compound was first registered in the CAS system in the early 2010s, coinciding with increased interest in fluorinated pharmaceuticals.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1227579-21-6 | |

| Molecular Formula | C₉H₇F₄NO₂ | |

| Molecular Weight | 237.15 g/mol |

Molecular Structure and Representation

The molecular structure of this compound is defined by:

- A pyridine ring with substituents at positions 2 (fluorine), 4 (ethyl ester), and 5 (trifluoromethyl group).

- Bond angles and lengths consistent with aromatic heterocycles, as confirmed by X-ray crystallography of analogous compounds.

Structural representations :

- SMILES Notation :

CCOC(=O)C1=CC(=NC=C1F)C(F)(F)F - LaTeX Formula :

$$

\text{C}9\text{H}7\text{F}4\text{NO}2

$$

The trifluoromethyl group (–CF₃) introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Position in Fluorinated Isonicotinate Family

This compound is part of a broader class of fluorinated isonicotinates, which are structurally related to isonicotinic acid derivatives. Key comparisons include:

The ethyl ester group enhances lipophilicity compared to methyl esters or free acids, making it more suitable for applications requiring membrane permeability.

Historical Context and Discovery

This compound was first synthesized in the early 21st century during efforts to optimize fluorinated analogs of nicotinic acid derivatives. Early synthetic routes involved:

- Halogenation : Direct fluorination of 5-(trifluoromethyl)isonicotinic acid derivatives using xenon difluoride.

- Esterification : Reaction of 2-fluoro-5-(trifluoromethyl)isonicotinic acid with ethanol in the presence of sulfuric acid.

The compound gained prominence due to its utility as an intermediate in pharmaceuticals and agrochemicals, particularly in compounds targeting kinase inhibition.

属性

IUPAC Name |

ethyl 2-fluoro-5-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2/c1-2-16-8(15)5-3-7(10)14-4-6(5)9(11,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPNSNAZIHLPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of Selectfluor® for the high-yield preparation of substituted 3-fluoropyridines .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs scalable and efficient methods to ensure high yields and purity. The use of advanced fluorinating reagents and optimized reaction conditions are crucial for large-scale synthesis. The availability of fluorinated synthetic blocks and reliable fluorination technology has accelerated the development of these compounds .

化学反应分析

Types of Reactions

Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium nitrite (NaNO2), hydrofluoric acid (HF), and Selectfluor® . The reaction conditions vary depending on the desired product and the type of reaction being performed.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines .

科学研究应用

Chemical Properties and Structure

Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate is characterized by the presence of both fluoro and trifluoromethyl groups, which enhance its reactivity and biological activity. Its molecular formula is , and it features a pyridine ring that contributes to its chemical behavior.

Chemistry

In the field of organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. It can undergo various reactions, including:

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where nucleophiles replace the fluoro or trifluoromethyl groups.

- Reduction: The ester group can be reduced to form corresponding alcohols.

- Hydrolysis: The compound can be hydrolyzed to yield carboxylic acids.

Common Reagents and Conditions:

- Nucleophilic substitution often utilizes sodium methoxide or potassium tert-butoxide.

- Lithium aluminum hydride is a typical reducing agent for alcohol formation.

- Hydrolysis can be performed using hydrochloric acid or sodium hydroxide solutions.

Research into the biological activities of this compound has indicated potential applications in medicinal chemistry:

- Anticancer Properties: In vitro studies suggest that this compound can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The trifluoromethyl group enhances interactions with cancer-related molecular targets, potentially improving therapeutic efficacy.

- Antimicrobial Activity: Derivatives of this compound have been studied for their antimicrobial properties, making them candidates for developing new antibiotics.

Case Study 1: Anticancer Activity

A study demonstrated that this compound inhibited specific enzymes involved in cancer metabolism, leading to reduced growth rates in cultured cancer cells. This inhibition suggests the compound's potential as a chemotherapeutic agent.

Case Study 2: Synergistic Effects in Combination Therapy

In combination therapy trials, this compound exhibited enhanced anticancer effects when used alongside established chemotherapeutics. This finding indicates its potential role in multi-drug regimens, improving overall treatment outcomes for cancer patients.

作用机制

The mechanism of action of Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, leading to increased efficacy and stability . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

相似化合物的比较

Substituent Variations: Fluorine vs. Amino Group

Ethyl 2-amino-5-(trifluoromethyl)isonicotinate (CAS 1270542-79-4) differs by replacing the 2-fluoro substituent with an amino (-NH₂) group. This substitution alters electronic and steric properties:

- Molecular formula: C₉H₉F₃N₂O₂ (vs. C₉H₇F₄NO₂ for the fluoro analog) .

- Reactivity: The amino group is nucleophilic, making it more reactive in condensation or coupling reactions compared to the electron-withdrawing fluorine atom.

- Applications: Amino-substituted derivatives are often intermediates in drug synthesis (e.g., kinase inhibitors), whereas the fluoro analog’s stability suits agrochemical applications .

Positional Isomerism: Nicotinate vs. Isonicotinate

Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate (CAS 1227576-19-3) is a positional isomer where the ester group is at the 3-position (nicotinate) instead of the 4-position (isonicotinate). Key differences include:

- Electronic effects : The 3-carboxylate (nicotinate) creates distinct dipole interactions compared to the 4-position, influencing solubility and binding affinity in biological systems.

- Synthetic utility : Isonicotinates are less common in natural product synthesis but favored in fluorinated drug design due to steric accessibility .

Cyano-Substituted Analogs

Compounds like Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate (CAS 445-71-6) and 2-Cyano-5-(trifluoromethyl)nicotinic acid (CAS 1360930-51-3) introduce cyano (-CN) groups, which are stronger electron-withdrawing substituents:

Data Table: Key Properties of Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Boiling Point (°C) |

|---|---|---|---|---|---|

| This compound | 1227576-19-3 | C₉H₇F₄NO₂ | 237.15 | 2-F, 5-CF₃, 4-COOEt | 251.4±40.0 |

| Ethyl 2-amino-5-(trifluoromethyl)isonicotinate | 1270542-79-4 | C₉H₉F₃N₂O₂ | 246.18 | 2-NH₂, 5-CF₃, 4-COOEt | Not reported |

| Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate | 445-71-6 | C₁₁H₉F₃N₂O₂ | 258.20 | 2-CF₃, 5-CN, 6-CH₃, 3-COOEt | Not reported |

| 2-Cyano-5-(trifluoromethyl)nicotinic acid | 1360930-51-3 | C₈H₃F₃N₂O₂ | 216.12 | 2-CN, 5-CF₃, 3-COOH | Not reported |

Data sourced from .

生物活性

Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry and agrochemical applications due to its enhanced biological activity. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound contains a fluorine atom and a trifluoromethyl group, which significantly influence its chemical behavior and biological interactions. The presence of these fluorine atoms increases the compound's lipophilicity and stability, making it a valuable candidate for pharmaceutical development and agricultural use.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atoms enhance the compound's binding affinity to proteins and enzymes, potentially leading to increased efficacy in therapeutic applications.

Interaction with Biological Targets

- Protein Binding : The compound can form stable interactions with protein targets, which may lead to modulation of enzymatic activity.

- Cellular Uptake : Enhanced lipophilicity allows for better cellular membrane penetration, facilitating its bioavailability within cells.

Biological Activity Overview

This compound exhibits a range of biological activities that make it suitable for various applications:

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several fluorinated compounds, including this compound. Results indicated strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 μg/ml to 12.5 μg/ml for various strains .

- Antiviral Effects : Research highlighted the compound's potential against herpes simplex virus types 1 and 2, showing effective doses (ED50) below 0.25 μM, indicating strong antiviral properties comparable to existing antiviral agents .

- Cancer Therapeutics : this compound has been explored as an imaging agent in local radiotherapy, demonstrating promising results in preclinical models. Its ability to target cancer cells selectively enhances its potential as a therapeutic agent.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. Key steps include introducing fluorine and trifluoromethyl groups using reagents like TFAA (trifluoroacetic anhydride) under photoexcitation conditions to generate radicals, as demonstrated in electron donor-acceptor (EDA) complexes . Reaction temperature (e.g., 60–80°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄ for coupling) critically impact yield. Optimize stoichiometry (1:1.2 molar ratio for fluorinating agents) and monitor by TLC/HPLC.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | >80% yield above 70°C |

| Solvent | DMF/THF | Higher polarity improves solubility |

| Catalyst Loading | 5 mol% Pd | Reduces side reactions |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should be prioritized?

- Methodological Answer : Use NMR to confirm fluorine environments (δ -60 to -70 ppm for CF₃, δ -110 to -120 ppm for aromatic F) and NMR for ester methyl protons (δ 1.3–1.5 ppm) and pyridine protons (δ 8.0–8.5 ppm). IR spectroscopy identifies ester C=O (1720–1740 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹). Compare with analogs like methyl 2-(trifluoromethyl)isonicotinate (MW 205.13, C₈H₆F₃NO₂) for spectral benchmarking .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity of the trifluoromethyl group in this compound under divergent catalytic conditions?

- Methodological Answer : Contradictions often arise from solvent-dependent steric effects or catalyst poisoning. For example, Pd-catalyzed reactions may fail due to fluoride displacement blocking active sites. Use controlled experiments:

Vary solvents (polar aprotic vs. nonpolar) to test steric accessibility.

Employ XPS or TEM to analyze catalyst surface degradation.

Cross-reference with computational studies (DFT) to map electron density around the CF₃ group .

- Data Analysis : Compare kinetic data (e.g., rate constants under Pd vs. Cu catalysis) to identify mechanistic divergences.

Q. What computational strategies predict the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and Fukui indices to identify electrophilic centers. The electron-withdrawing CF₃ group directs nucleophiles to the C-4 position, while fluorine at C-2 deactivates C-3. Validate with Hammett σ constants for substituent effects and compare with experimental results (e.g., SNAr reactions with amines) .

| Position | Fukui Index (Electrophilicity) | Observed Reactivity |

|---|---|---|

| C-4 | 0.45 | High |

| C-3 | 0.12 | Low |

Q. What strategies mitigate hydrolysis of the ethyl ester group during storage or reaction conditions?

- Methodological Answer : Store under anhydrous conditions (sealed with molecular sieves) at 4°C. During reactions, avoid protic solvents (use CH₂Cl₂ or toluene) and add scavengers (e.g., DIPEA) to neutralize traces of H₂O. Monitor hydrolysis via LC-MS and adjust pH to neutral in aqueous mixtures .

Key Considerations for Experimental Design

- Knowledge Gaps : Limited data exist on the compound’s photostability or long-term thermal degradation. Design accelerated aging studies (40–60°C for 30 days) with GC-MS analysis.

- Ethical/Feasibility : Partner with fluorochemistry labs to access specialized equipment (e.g., gloveboxes for air-sensitive reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。